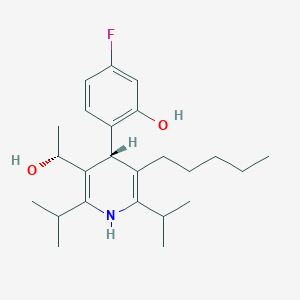
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (aR,4R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (aR,4R)-(9CI) is a complex organic compound that belongs to the class of pyridinemethanols. This compound is characterized by its unique structure, which includes a pyridine ring, a fluorinated phenol group, and multiple alkyl substituents. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (aR,4R)-(9CI) typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the fluorinated phenol group via electrophilic aromatic substitution.
Step 3: Alkylation reactions to introduce the isopropyl and pentyl groups.
Step 4: Final purification and isolation of the desired stereoisomer.
Industrial Production Methods
Industrial production of such compounds may involve large-scale chemical reactors, optimized reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring or other functional groups, potentially converting them into more saturated forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but may include various derivatives with modified functional groups or altered stereochemistry.
科学的研究の応用
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, including potential therapeutic effects.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-Pyridinemethanol: Basic structure without additional substituents.
4-Fluoro-2-hydroxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Isopropyl and pentyl-substituted pyridines: Compounds with similar alkyl groups.
Uniqueness
The uniqueness of 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (aR,4R)-(9CI) lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties not found in other similar compounds.
特性
分子式 |
C24H36FNO2 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
5-fluoro-2-[(4R)-3-[(1R)-1-hydroxyethyl]-5-pentyl-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]phenol |
InChI |
InChI=1S/C24H36FNO2/c1-7-8-9-10-19-22(18-12-11-17(25)13-20(18)28)21(16(6)27)24(15(4)5)26-23(19)14(2)3/h11-16,22,26-28H,7-10H2,1-6H3/t16-,22-/m1/s1 |
InChIキー |
VKMHRASEXLDXMS-OPAMFIHVSA-N |
異性体SMILES |
CCCCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |
正規SMILES |
CCCCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















